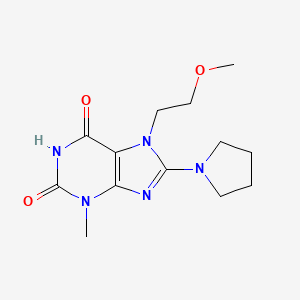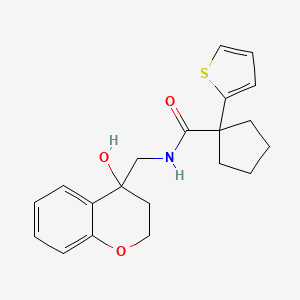
7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).
Applications De Recherche Scientifique
Drug Delivery Systems
Thermo-responsive polymers have gained significant attention in healthcare sectors, including drug delivery. These polymers exhibit responsive behavior to environmental changes, such as temperature fluctuations. For instance, 7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione can be incorporated into drug delivery systems. When exposed to specific temperatures, these polymers undergo phase transitions, releasing encapsulated drugs at the desired site. Researchers are exploring its potential for targeted drug delivery, improving therapeutic efficacy, and minimizing side effects .
Tissue Engineering
In tissue engineering, smart thermo-responsive polymers play a crucial role. These materials can be designed to change their properties based on temperature variations. For instance, 7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione -based scaffolds can be used to support cell growth and tissue regeneration. By adjusting the polymer’s behavior at specific temperatures, researchers aim to create optimal conditions for tissue repair and regeneration .
Biocompatible Surgical Materials
Biocompatible materials are essential for surgical applications. Thermo-responsive polymers, including 7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione , are being explored for their stability and mechanical properties. These polymers can be used in surgical implants, wound dressings, and other medical devices. Their responsiveness to temperature changes ensures compatibility with the body’s natural environment .
Antithrombogenic Coatings
Poly(2-methoxyethyl acrylate) (PMEA), a synthetic polymer related to our compound, has intermediate water content and antithrombogenic properties. Researchers consider PMEA as an alternative to materials like ePTFE and PET. Coating medical devices with PMEA can reduce the risk of blood clot formation and improve biocompatibility .
Smart Nanomaterials
The field of smart nanomaterials continues to evolve. Researchers are investigating how thermo-responsive polymers, including our compound, can be integrated into nanoparticles or nanogels. These smart nanomaterials can respond to temperature changes, pH, or other external stimuli, making them valuable for targeted drug delivery and diagnostics .
Gene Delivery
Thermo-responsive polymers are also explored for gene delivery applications. By incorporating our compound into gene carriers, researchers aim to achieve controlled release of genetic material at specific temperatures. This approach enhances gene therapy strategies and improves transfection efficiency .
Propriétés
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-16-10-9(11(19)15-13(16)20)18(7-8-21-2)12(14-10)17-5-3-4-6-17/h3-8H2,1-2H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYVTSQUEBQTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(2-Methoxy-ethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride](/img/structure/B2738839.png)


![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)

![Methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2738849.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2738850.png)
![N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738851.png)
![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)
![N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2738854.png)

![N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2738857.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)